molecular formula C26H20N4O4S B2511435 7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111992-60-9

7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2511435
CAS No.: 1111992-60-9
M. Wt: 484.53
InChI Key: GRKZXUZDUUBTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a 1,3-dioxolo[4,5-g]quinazolin-8-one core substituted with a benzyl group at position 7 and a sulfanyl-linked 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 4. Its structural complexity arises from the fusion of heterocyclic systems (quinazoline, oxadiazole) and functional groups (benzyl, sulfanyl), which are critical for modulating pharmacological properties such as receptor binding affinity and metabolic stability . The synthesis of such derivatives typically involves multi-step reactions, including nucleophilic substitutions and cyclization under controlled conditions .

Properties

IUPAC Name

7-benzyl-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-16-7-9-18(10-8-16)24-28-23(34-29-24)14-35-26-27-20-12-22-21(32-15-33-22)11-19(20)25(31)30(26)13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKZXUZDUUBTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CC=C6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors and dehydrating agents.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: The compound could be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline Derivatives

describes 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8) and alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives (8a, 8b) . Key differences include:

  • Core Structure : The target compound features a 1,3-dioxoloquinazolin-8-one core, whereas triazoloquinazolines (e.g., 8, 8a, 8b) incorporate a triazole ring fused to quinazoline.
  • Substituents : The sulfanyl-oxadiazole-benzyl group in the target compound contrasts with the cinnamoyl or acetamide substituents in triazoloquinazolines.
  • Synthesis : Triazoloquinazolines are synthesized via reactions with chloroesters or acetamide derivatives in DMF, while the target compound likely requires oxadiazole ring formation prior to sulfanyl linkage .
Tetrahydroquinazolinone Derivatives

reports 2-(3-(6,8-bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)quinazolin-4(3H)-one (4l) , which shares a quinazoline backbone but differs in:

  • Saturation: Compound 4l is a tetrahydroquinazolinone (partially saturated), whereas the target compound is fully aromatic.
  • Substituents : 4l includes bis(4-methoxyphenyl) groups, which enhance electron density, compared to the oxadiazole-methylphenyl group in the target compound.
  • Synthesis : 4l employs Suzuki-Miyaura coupling with PdCl₂(PPh₃)₂ and PCy₃, highlighting divergent synthetic pathways for aryl substitutions .

Table 2: Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Pharmacological Notes
Target Compound Not reported Oxadiazole, sulfanyl, dioxolo Hypothesized kinase inhibition
Tetrahydroquinazolinone (4l) 228–230 Methoxyphenyl, tetrahydroquinazoline Potential CNS activity

Biological Activity

7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that has garnered attention for its potential biological activities. The structure includes a quinazolinone backbone fused with dioxole and oxadiazole rings, along with a benzyl and thiophene moiety. This unique arrangement suggests significant interactions with biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H16N4O4SC_{23}H_{16}N_{4}O_{4}S, and it features multiple functional groups that may influence its reactivity and biological interactions. The presence of the oxadiazole ring is particularly noteworthy due to its known biological activities, including antimicrobial and anticancer properties.

Research indicates that the compound may act through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways.
  • Antimicrobial Activity : The structure suggests potential efficacy against bacterial and fungal pathogens.

Antimicrobial Effects

Studies have shown that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

CompoundTarget MicroorganismsActivity
Compound AStaphylococcus aureusEffective at MIC 15.62 µg/mL
Compound BCandida albicansEffective at MIC 15.62 µg/mL

These findings suggest that the compound may possess similar or enhanced antimicrobial properties due to its structural complexity.

Anticancer Activity

In vitro studies have indicated that derivatives of quinazolinone compounds can exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineCompound Concentration (µg/mL)Cell Viability (%)
KB1030.14
HepG2/A22534.15

These results highlight the potential of the compound as an anticancer agent.

Case Studies

  • Study on Antimicrobial Activity : A recent study synthesized several derivatives of oxadiazole and tested their antimicrobial efficacy against common pathogens. The results indicated that compounds with similar structures to 7-benzyl-6 showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity Investigation : Another research effort focused on evaluating the antitumor properties of quinazolinone derivatives. The study found that certain modifications to the structure enhanced cytotoxicity against human tumor cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.